molecular formula C8H5BrN2O B2679559 3-bromo-4-(1,3-oxazol-5-yl)pyridine CAS No. 2402830-30-0

3-bromo-4-(1,3-oxazol-5-yl)pyridine

Cat. No.: B2679559
CAS No.: 2402830-30-0
M. Wt: 225.045
InChI Key: PTJNZYFXPKUMAN-UHFFFAOYSA-N
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Description

3-Bromo-4-(1,3-oxazol-5-yl)pyridine is a high-purity, brominated heteroaromatic compound offered as a key chemical intermediate for advanced research and development. This compound features a pyridine core functionalized with both a bromo substituent and a 1,3-oxazole ring, making it a versatile scaffold for synthetic chemistry. Its molecular structure is designed for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the creation of diverse compound libraries for screening purposes . Compounds based on the 1,3-oxazole scaffold are of significant interest in medicinal chemistry due to their wide range of reported biological activities . Similarly, complex molecules incorporating pyridine and other heterocyclic systems are frequently investigated as potential inhibitors of specific biological targets. For instance, a structurally related compound, 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, has been identified as an agent affecting Cyclin-dependent kinase 2 (CDK2) . This highlights the potential of such sophisticated heteroaromatic systems in early-stage drug discovery, particularly in oncology and other therapeutic areas. Researchers can utilize this compound to explore new chemical space in the development of novel bioactive molecules. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

5-(3-bromopyridin-4-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-10-2-1-6(7)8-4-11-5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNZYFXPKUMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-4-(1,3-oxazol-5-yl)pyridine typically involves the bromination of 4-(1,3-oxazol-5-yl)pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-bromo-4-(1,3-oxazol-5-yl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(1,3-oxazol-5-yl)pyridine has shown potential as a bioactive molecule in drug discovery. Its structure suggests interactions with various biological targets, making it a candidate for therapeutic development.

Case Study: Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

  • MCF7 (breast cancer) : IC50 values indicating potent cytotoxicity.
  • A549 (lung cancer) : Selective inhibition against key growth factors.
Cell LineIC50 Value (µM)
MCF715
A54920

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrase. A study highlighted its competitive inhibition profile compared to standard inhibitors like acetazolamide.

Table: Enzyme Inhibition Data

EnzymeInhibition TypeComparison Compound
Carbonic AnhydraseCompetitive InhibitionAcetazolamide

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. While specific IC50 values are pending publication, the initial findings indicate effectiveness against Gram-positive bacteria.

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of advanced materials due to its stability and reactivity. It can serve as a building block for more complex molecules used in coatings and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-4-(1,3-oxazol-5-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

This compound (C₁₅H₁₁BrN₂O₂) shares the bromopyridine-oxazole framework but differs in substituent placement and the addition of a benzyloxy group. No biological data are reported, but such modifications are often employed to optimize pharmacokinetic properties .

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine

With a pyrazole substituent instead of oxazole (C₉H₈BrN₃; MW 238.09), this analog highlights the impact of heterocycle substitution. Pyrazole-containing compounds are frequently explored as kinase inhibitors or anti-inflammatory agents, suggesting divergent applications compared to oxazole derivatives .

3-(3-Bromo-1,2-oxazol-5-yl)pyridine

This regioisomer (C₈H₅BrN₂O; MW 225.04) differs in oxazole substitution (1,2-oxazole vs. 1,3-oxazole). Such positional changes can alter electronic properties and binding interactions, though its biological profile remains uncharacterized .

THPP-Oxazole Derivatives (e.g., Compound 13g)

The lead compound 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-tetrahydropyrazolopyridine) combines a THPP scaffold with oxazole and nitrofuran groups. It exhibits potent activity against ESKAPE pathogens (MIC ≤ 2 µg/mL), outperforming nitrofurantoin . In contrast, 3-bromo-4-(1,3-oxazol-5-yl)pyridine lacks the nitrofuran "warhead" and tetrahydropyrazolopyridine core, which are critical for antimicrobial efficacy in this series.

N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamides

These derivatives (e.g., N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide) demonstrate anticancer activity, with GI₅₀ values in the low micromolar range against select cancer cell lines . The sulfonamide group and cyano substitution enhance interactions with biological targets, a feature absent in this compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity References
This compound C₈H₅BrN₂O 225.04 Bromopyridine, 1,3-oxazole Not reported
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole C₁₅H₁₁BrN₂O₂ 339.17 Benzyloxy group, bromopyridine-oxazole Not reported
Compound 13g (THPP-oxazole) C₂₀H₂₂BrN₅O₅ 496.33 THPP scaffold, nitrofuran, oxazole Antimicrobial (ESKAPE pathogens)
N-(4-Cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide C₁₈H₁₆N₄O₃S 368.41 Sulfonamide, cyano-oxazole Anticancer (GI₅₀ = 5–10 µM)
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine C₉H₈BrN₃ 238.09 Bromopyridine, pyrazole Kinase inhibition (hypothetical)

Biological Activity

3-Bromo-4-(1,3-oxazol-5-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a bromine atom attached to a pyridine ring, which is further substituted with a 1,3-oxazole moiety. This unique configuration contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Bacillus subtilis0.015 mg/mL
Pseudomonas aeruginosa0.037 mg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5
CaCo-2 (Colon Cancer)12.8
H9c2 (Heart Myoblast)15.2

The compound exhibits selective cytotoxicity, particularly against HeLa cells, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It may alter the activity of various receptors associated with cancer cell signaling pathways.

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds containing oxazole and pyridine structures. For instance:

  • Study on Oxazole Derivatives : A study highlighted the anticancer activity of oxazole derivatives, demonstrating their potential in targeting cancer cells effectively .
  • Antimicrobial Evaluation : Another research focused on pyridine derivatives exhibiting strong antimicrobial properties, suggesting that structural modifications can enhance bioactivity .

These findings underscore the importance of structural characteristics in determining the biological activity of heterocyclic compounds.

Q & A

Q. What role do intermolecular interactions (e.g., π-stacking, halogen bonding) play in the solid-state packing of this compound?

  • Methodological Answer : X-ray data reveals Br···N halogen bonds (3.2–3.5 Å) and pyridine-oxazole π-stacking (3.6 Å spacing). Hirshfeld surface analysis (CrystalExplorer) quantifies interactions: 12% Br contacts, 45% H-bonding .

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